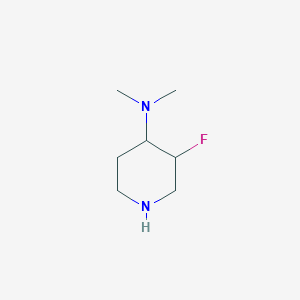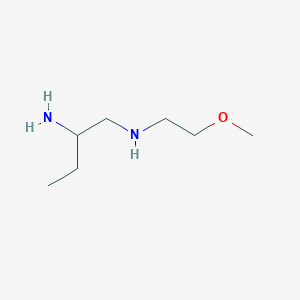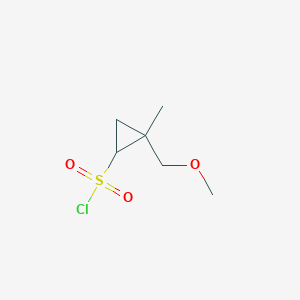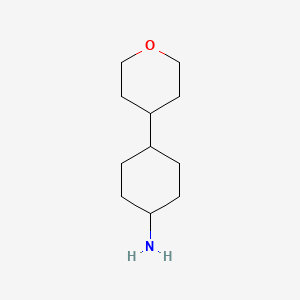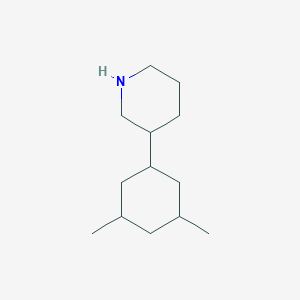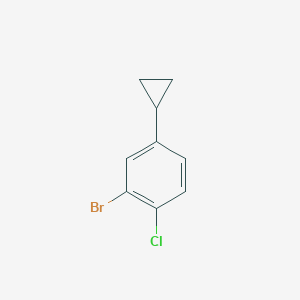
2-Bromo-1-chloro-4-cyclopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-chloro-4-cyclopropylbenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-cyclopropylbenzene typically involves the bromination and chlorination of cyclopropylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring in the presence of catalysts such as iron or aluminum chloride. The reaction conditions often include solvents like dichloromethane or chloroform and are carried out at controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-chloro-4-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine or chlorine atoms can yield cyclopropylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of palladium catalysts.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of cyclopropylbenzoic acid.
Reduction: Formation of cyclopropylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-1-chloro-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-chloro-4-cyclopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-chloro-2-cyclopropylbenzene
- 2-Bromo-4-chloro-1-cyclopropylbenzene
- 1-Chloro-4-cyclopropylbenzene
Uniqueness
2-Bromo-1-chloro-4-cyclopropylbenzene is unique due to the specific positioning of the bromine, chlorine, and cyclopropyl groups on the benzene ring. This unique arrangement can lead to distinct reactivity and properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H8BrCl |
|---|---|
Peso molecular |
231.51 g/mol |
Nombre IUPAC |
2-bromo-1-chloro-4-cyclopropylbenzene |
InChI |
InChI=1S/C9H8BrCl/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 |
Clave InChI |
VDULDGTZGAMTCM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




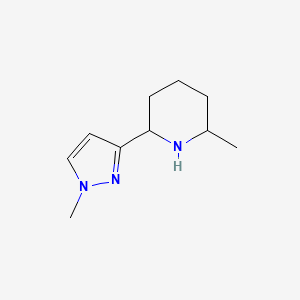
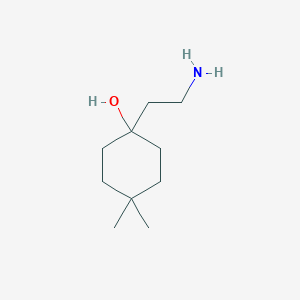
![2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)
![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)
